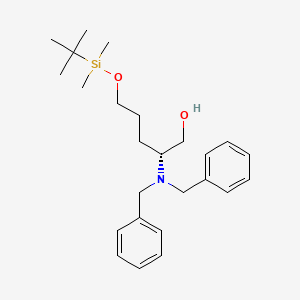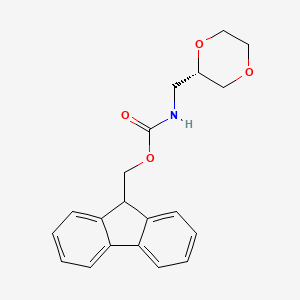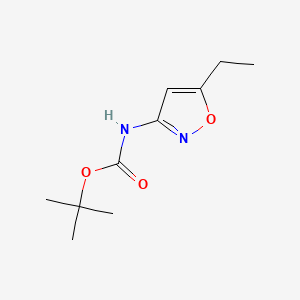
Benzyl 4-bromo-2-methylbenzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-bromo-2-methylbenzylcarbamate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a benzylcarbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-2-methylbenzylcarbamate typically involves the bromination of a benzyl derivative. One common method is the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS selectively brominates the benzylic position.
Industrial Production Methods
In industrial settings, continuous flow photochemical bromination is often employed. This method utilizes a bromine generator in a microstructured photochemical reactor, which allows for efficient mass utilization and high throughput . The process is intensified by recycling hydrogen bromide (HBr) and removing organic solvents, making it a cost-effective and sustainable approach.
化学反応の分析
Types of Reactions
Benzyl 4-bromo-2-methylbenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent benzylcarbamate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of benzyl 4-azido-2-methylbenzylcarbamate or benzyl 4-thiocyanato-2-methylbenzylcarbamate.
Oxidation: Formation of benzyl 4-bromo-2-methylbenzyl alcohol or benzyl 4-bromo-2-methylbenzyl ketone.
Reduction: Formation of benzyl 2-methylbenzylcarbamate.
科学的研究の応用
Benzyl 4-bromo-2-methylbenzylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzyl 4-bromo-2-methylbenzylcarbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Benzyl 2-bromo-4-methylbenzylcarbamate: Similar structure but with different positioning of the bromine and methyl groups.
Benzyl 4-chloro-2-methylbenzylcarbamate: Chlorine atom instead of bromine.
Benzyl 4-bromo-2-ethylbenzylcarbamate: Ethyl group instead of methyl group.
Uniqueness
Benzyl 4-bromo-2-methylbenzylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
benzyl N-[(4-bromo-2-methylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12-9-15(17)8-7-14(12)10-18-16(19)20-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLRGUCJDGEDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromo-2-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8107011.png)








